4-benzoyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

Description

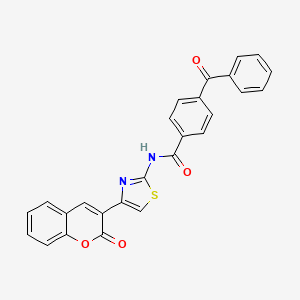

The compound 4-benzoyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide features a benzamide core linked to a thiazole ring substituted with a coumarin (2-oxo-2H-chromen-3-yl) moiety and a benzoyl group at the 4-position. Its structure combines aromatic systems (benzoyl, coumarin) with heterocyclic elements (thiazole), which are common in bioactive molecules targeting enzymes, receptors, or nucleic acids.

Properties

IUPAC Name |

4-benzoyl-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16N2O4S/c29-23(16-6-2-1-3-7-16)17-10-12-18(13-11-17)24(30)28-26-27-21(15-33-26)20-14-19-8-4-5-9-22(19)32-25(20)31/h1-15H,(H,27,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJNWPFODBDZOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like thionyl chloride or sodium ascorbate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

4-benzoyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chromenyl group may contribute to its antioxidant properties, while the benzamide moiety can enhance its binding affinity to target proteins .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural analogs differ in substituents on the benzamide or thiazole moieties, impacting physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Key Observations:

This could improve binding affinity in enzyme inhibition . Chloro and bromo substituents (e.g., ) may improve metabolic stability but could reduce solubility due to increased hydrophobicity. Acetamide-linked dichlorophenyl () demonstrates α-glucosidase inhibition, suggesting the coumarin-thiazole core is critical for enzyme targeting.

Synthetic Routes :

- Analogs like those in are synthesized via coupling reactions in DMF, followed by column chromatography. The target compound likely follows similar protocols, with benzoyl chloride as a key reagent.

- Industrial-grade analogs (e.g., ) highlight scalability, but the target compound’s benzoyl group may require optimized purification steps due to steric hindrance.

Spectroscopic Characterization :

- IR Spectroscopy : All analogs show C=O stretches (1663–1714 cm⁻¹) for amide/coumarin groups. The target compound’s benzoyl group may introduce additional C=O signals near 1680 cm⁻¹ .

- NMR : Aromatic proton signals (δ 6.6–8.6 ppm) are common across analogs. The benzoyl group in the target compound would add distinct splitting patterns due to para-substitution .

Industrial and Pharmaceutical Relevance

- 4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl]benzamide () and 2-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide () are marketed as pharmaceutical intermediates, indicating the scaffold’s commercial viability.

- The target compound’s benzoyl group may improve patentability and efficacy, positioning it as a candidate for anticancer or antidiabetic drug development.

Biological Activity

4-benzoyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a synthetic compound that combines a benzamide core with a thiazole ring and a chromenyl group. This unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 4-benzoyl-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide. Its molecular formula is , featuring a complex arrangement conducive to various biological interactions .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The thiazole ring is known to interact with enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. Compounds structurally similar to this compound have shown significant AChE inhibitory activity, suggesting potential therapeutic applications .

- Antioxidant Activity : The chromenyl group may contribute to antioxidant properties, protecting cells from oxidative stress .

- Anticancer Properties : Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest .

Anticholinesterase Activity

Research has demonstrated that derivatives containing a coumarin core coupled with thiazole exhibit potent AChE inhibitory activity. For instance, one study reported an IC50 value of 2.7 µM for a related compound, indicating strong potential for treating Alzheimer's disease .

Antitumor Activity

The compound has shown promising results in inhibiting the growth of cancer cells. A structure–activity relationship (SAR) analysis indicated that modifications in the phenyl ring can enhance cytotoxicity against cancer cell lines such as HT29 and Jurkat .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | HT29 | <10 |

| Related Coumarin Derivative | Jurkat | 1.98 |

Antimicrobial Activity

Initial studies suggest that this compound may possess antibacterial properties comparable to standard antibiotics like norfloxacin . The presence of electron-donating groups in its structure enhances its antimicrobial efficacy.

Case Studies

- Alzheimer's Disease Research : A study synthesized several coumarin-thiazole derivatives, including this compound, demonstrating substantial AChE inhibition. Molecular docking studies confirmed the binding interactions at the enzyme's active site, suggesting a viable pathway for drug development .

- Anticancer Studies : In vitro assays showed that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The presence of specific substituents on the thiazole ring was found to be crucial for enhancing anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.